molecular formula C12H9NO4 B6386594 5-(4-Hydroxyphenyl)-6-hydroxynicotinic acid, 95% CAS No. 1261896-65-4

5-(4-Hydroxyphenyl)-6-hydroxynicotinic acid, 95%

Cat. No. B6386594
CAS RN: 1261896-65-4
M. Wt: 231.20 g/mol
InChI Key: WKMCZQDNJKLTHF-UHFFFAOYSA-N
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Description

5-(4-Hydroxyphenyl)-6-hydroxynicotinic acid (5-HPN) is a naturally occurring compound found in many plants and organisms. It is a derivative of nicotinic acid and is also known as 5-hydroxy-6-hydroxynicotinic acid. 5-HPN has been studied for its potential therapeutic and pharmacological effects, and its use in laboratory experiments has become increasingly popular due to its unique properties.

Scientific Research Applications

5-HPN has been studied for its potential therapeutic and pharmacological effects. It has been found to have anti-inflammatory, anti-oxidant, and anti-cancer properties. In addition, it has been studied for its potential to protect against neurodegenerative diseases, such as Alzheimer’s disease. It has also been studied for its potential to protect against cardiovascular diseases, such as atherosclerosis.

Mechanism of Action

The exact mechanism of action of 5-HPN is not fully understood. However, it is believed to act by modulating the activity of enzymes involved in the metabolism of nicotinic acid. In particular, it has been found to inhibit the enzyme dihydropteridine reductase (DHPR), which is involved in the metabolism of nicotinic acid. This inhibition of DHPR leads to increased levels of nicotinic acid in the body, which has been found to have beneficial effects.
Biochemical and Physiological Effects
5-HPN has been found to have a wide range of biochemical and physiological effects. It has been found to have anti-inflammatory, anti-oxidant, and anti-cancer properties. In addition, it has been found to have neuroprotective and cardioprotective effects. It has been found to reduce inflammation, protect against oxidative stress, and reduce the growth of cancer cells. It has also been found to protect against neurodegenerative diseases, such as Alzheimer’s disease, and cardiovascular diseases, such as atherosclerosis.

Advantages and Limitations for Lab Experiments

The use of 5-HPN in laboratory experiments has several advantages. It is a relatively stable compound, has a high yield in synthesis, and is relatively easy to obtain. Additionally, it has a wide range of therapeutic and pharmacological effects, making it a useful tool for studying various diseases and conditions. However, it is important to note that 5-HPN is not approved for human use, so any experiments involving its use must be conducted in a laboratory setting.

Future Directions

For research may include exploring its potential to treat neurodegenerative diseases, such as Alzheimer’s disease, and cardiovascular diseases, such as atherosclerosis. Additionally, further research could explore its potential to treat cancer and other diseases. Other potential directions for research include exploring the mechanism of action of 5-HPN and investigating its potential interactions with other drugs. Finally, further research could investigate its potential as a dietary supplement and its potential interactions with other dietary components.

Synthesis Methods

5-HPN can be synthesized in a few different ways. One method involves the reaction of nicotinic acid with 4-hydroxybenzoic acid in the presence of a catalyst such as palladium on carbon (Pd/C). This reaction produces 5-HPN in yields of up to 95%. Another method of synthesis involves the reaction of nicotinic acid with 4-hydroxybenzaldehyde in the presence of a catalyst such as palladium on carbon (Pd/C). This reaction produces 5-HPN in yields of up to 95%.

properties

IUPAC Name

5-(4-hydroxyphenyl)-6-oxo-1H-pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO4/c14-9-3-1-7(2-4-9)10-5-8(12(16)17)6-13-11(10)15/h1-6,14H,(H,13,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKMCZQDNJKLTHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CNC2=O)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30686972
Record name 5-(4-Hydroxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30686972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Hydroxyphenyl)-6-hydroxynicotinic acid

CAS RN

1261896-65-4
Record name 3-Pyridinecarboxylic acid, 1,6-dihydro-5-(4-hydroxyphenyl)-6-oxo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261896-65-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4-Hydroxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30686972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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